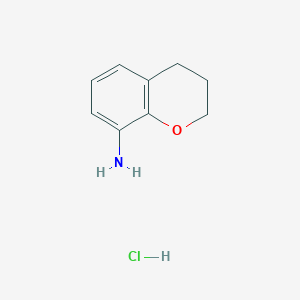

Chroman-8-ylamine hydrochloride

Description

A Privileged Scaffold in Medicinal Chemistry

The chroman nucleus is a recurring motif in numerous compounds with diverse pharmacological activities. core.ac.uk Its rigid, three-dimensional structure allows for specific spatial arrangements of functional groups, which is crucial for molecular recognition and binding to biological targets. This has led to the development of chroman-based derivatives with a wide range of therapeutic applications. For instance, chroman derivatives have been investigated for their potential as anti-inflammatory, anticancer, and neuroprotective agents. nih.govontosight.ai The versatility of the chroman ring system continues to make it an attractive target for the design and synthesis of novel therapeutic agents. core.ac.uk

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3,4-dihydro-2H-chromen-8-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h1,3,5H,2,4,6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDTUFWANODKIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)N)OC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes for Chroman 8 Ylamine Hydrochloride and Its Isomers

Established Synthetic Pathways to Chroman-8-ylamine Hydrochloride

The synthesis of this compound typically begins with the construction of the chroman core, followed by the introduction of the amine functionality at the C-8 position.

Reduction-Based Approaches

A common and effective strategy for the synthesis of chroman-8-ylamine involves the reduction of a nitro group at the 8-position of the chroman ring system. This approach often starts with the synthesis of an 8-nitrochroman derivative, which is then subjected to reduction to yield the desired amine.

For instance, 5-hydroxy-8-nitro-2H-chromene can be reduced using reagents like hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O) in the presence of a palladium on carbon (Pd/C) catalyst in ethanol (B145695) to produce 5-hydroxy-8-aminochromane. mdpi.com Another reducing agent that has been successfully employed is tin(II) chloride (SnCl₂) in refluxing ethanol to reduce 5-alkoxy-8-nitro-2H-chromenes to the corresponding 5-alkoxy-2H-chromen-8-amines. mdpi.com

The general synthetic scheme can be represented as follows:

Commonly used reducing agents for this transformation are summarized in the table below.

| Reagent | Conditions | Typical Yield | Reference |

| H₂NNH₂·H₂O, Pd/C | Ethanol | Good | mdpi.com |

| SnCl₂·2H₂O | Ethanol, Reflux | Good | mdpi.com |

| NaBH₄ | Methanol | High | nih.govacs.org |

| Triethylsilane, BF₃·Et₂O | Dichloromethane | Moderate | nih.govacs.org |

Ring-Closing Strategies

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various heterocyclic compounds, including chroman derivatives. nih.govwikipedia.org This method involves the intramolecular cyclization of a diene precursor catalyzed by a transition metal complex, typically containing ruthenium. nih.gov While direct RCM to form the chroman ring with the amine already present can be challenging due to the Lewis basicity of the amine interfering with the catalyst, strategies involving the cyclization of a precursor followed by functional group manipulation are often employed. d-nb.info

For example, a suitably substituted diene can undergo RCM to form the chromene ring, which can then be reduced and functionalized to introduce the 8-amino group. The efficiency of RCM can be influenced by factors such as the catalyst generation, substrate structure, and reaction conditions. uwindsor.ca

Development of Stereoselective Syntheses for Chiral Chroman-8-ylamine Derivatives

The biological activity of many chroman derivatives is highly dependent on their stereochemistry. chemrxiv.org Therefore, the development of stereoselective synthetic methods to obtain enantiomerically pure or enriched chroman-8-ylamine derivatives is of great importance.

Enantiomerically Enriched Forms of Chroman-8-ylamine

The synthesis of enantiomerically enriched forms of chroman-8-ylamine can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. One approach involves the resolution of a racemic mixture of chroman-8-ylamine or a precursor. Chiral chromatography is a common technique used to separate enantiomers. google.com

Asymmetric Catalysis in Chroman-8-ylamine Synthesis

Asymmetric catalysis offers a more efficient and atom-economical approach to chiral chroman-8-ylamine derivatives. nih.gov This involves the use of a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction.

Organocatalysis has proven to be a particularly effective strategy for the asymmetric synthesis of chroman scaffolds. nih.govrsc.orgscispace.com For instance, a highly enantio- and diastereoselective synthesis of functionalized chromanes can be achieved through an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols. nih.govrsc.org This reaction, catalyzed by modularly designed organocatalysts, can produce chromane (B1220400) derivatives with excellent stereoselectivity (up to 99% ee and 99:1 dr). nih.govrsc.org These intermediates can then be further transformed into the desired chroman-8-ylamine derivatives.

Recent advancements have also seen the use of nickel-catalyzed asymmetric reductive cyclization of aryl-chained alkynones to efficiently synthesize chiral chromans with quaternary carbon stereocenters. chemrxiv.org

The table below highlights some asymmetric catalytic methods used in the synthesis of chiral chroman derivatives.

| Catalyst Type | Reaction | Key Features | Reference |

| Modularly Designed Organocatalysts | Domino Michael/Hemiacetalization | High diastereo- and enantioselectivity | nih.govrsc.orgscispace.com |

| Nickel/Chiral Ligand | Asymmetric Reductive Cyclization | Synthesis of chiral chromans with quaternary centers | chemrxiv.org |

| Aminal-Catalysis | Reflexive-Michael Reaction | Synthesis of spiro[chroman-3,3′-indolin]-2′-ones | rsc.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates to minimize environmental impact and improve sustainability. mdpi.com In the context of this compound synthesis, several green chemistry approaches can be considered.

Key principles of green chemistry relevant to this synthesis include: mlsu.ac.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. mlsu.ac.in

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to reduce waste. mlsu.ac.in Catalytic methods, such as asymmetric catalysis and RCM, are inherently greener than many classical stoichiometric reactions.

Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents and other auxiliary substances. mlsu.ac.in Research into solvent-free reaction conditions or the use of greener solvents is an active area. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. mlsu.ac.in Microwave-assisted synthesis is one technique that can improve energy efficiency. mdpi.com

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. researchgate.net

For example, the use of organocatalysts, which are often metal-free and derived from natural sources like cinchona alkaloids, aligns well with green chemistry principles. nih.govrsc.orgresearchgate.net Additionally, developing one-pot or tandem reactions can reduce the number of work-up and purification steps, thereby minimizing solvent use and waste generation.

Chemical Reactivity and Derivatization Strategies of the Chroman 8 Ylamine Scaffold

Reactions Involving the Amine Functionality of Chroman-8-ylamine Hydrochloride

The primary amine group at the C-8 position is a key functional handle for a variety of derivatization reactions. Its nucleophilic character allows for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds, enabling the synthesis of a wide range of functionalized molecules.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of Chroman-8-ylamine can be readily functionalized through N-alkylation and N-acylation reactions, which are fundamental transformations in organic synthesis.

N-Alkylation is typically achieved by reacting the amine with alkyl halides. researchgate.netchemrxiv.org This reaction proceeds via a nucleophilic substitution (SN2) mechanism. To drive the reaction to completion and neutralize the hydrohalic acid byproduct, a base is often employed. The choice of alkylating agent can range from simple alkyl halides to more complex functionalized molecules, allowing for the introduction of diverse side chains. Another powerful method is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, where alcohols serve as alkylating agents in the presence of a metal catalyst, such as palladium or ruthenium complexes, releasing only water as a byproduct. chemrxiv.orgnih.gov

N-Acylation involves the reaction of the amine with acylating agents like acyl chlorides or acid anhydrides to form the corresponding amides. smolecule.comnih.gov These reactions are generally high-yielding and can be performed under mild conditions. The resulting amide bond is a common feature in many biologically active compounds. The amine can also be acylated directly with carboxylic acids using coupling agents or through catalytic methods. beilstein-journals.orgmdpi.com For instance, copper-catalyzed protocols have been developed for the N-acylation of structurally similar 8-aminoquinolines with acyl halides, a reaction that can proceed in a domino fashion with subsequent C-H halogenation. nih.gov

| Reaction Type | Reagent Class | Typical Conditions | Product Type |

| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) | Secondary/Tertiary Amine |

| N-Alkylation | Alcohol (R-OH) | Metal Catalyst (e.g., Pd, Ru), Heat | Secondary/Tertiary Amine |

| N-Acylation | Acyl Chloride (RCOCl) | Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM, THF) | Amide |

| N-Acylation | Acid Anhydride ((RCO)₂O) | Solvent (e.g., DCM, THF), optional catalyst | Amide |

Reductive Amination and Amidation

Reductive amination is a highly effective method for forming C-N bonds and represents a key strategy for synthesizing more complex amines from Chroman-8-ylamine. acsgcipr.org This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate. The imine is then reduced in situ to the corresponding secondary or tertiary amine. organic-chemistry.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly useful due to their selectivity for reducing the protonated imine over the carbonyl starting material. sic.gov.co More modern approaches utilize photoredox catalysis, which allows for direct reductive amination under mild, visible-light-mediated conditions without the need for an external hydride source. nih.gov

Amidation , the formation of an amide bond from a carboxylic acid and an amine, is one of the most important reactions in medicinal chemistry. d-nb.infonih.gov Direct condensation of Chroman-8-ylamine with a carboxylic acid can be achieved. However, this typically requires high temperatures to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt and to drive off the water byproduct. mdpi.com More commonly, the carboxylic acid is activated in situ using coupling reagents. Alternatively, silicon-based reagents like methyltrimethoxysilane (B3422404) (MTM) or metal catalysts based on titanium or copper can mediate the direct amidation under milder conditions. beilstein-journals.orgd-nb.infonih.gov

| Reaction Type | Reagent 1 | Reagent 2 | Key Conditions / Catalyst | Product Type |

| Reductive Amination | Aldehyde or Ketone | Chroman-8-ylamine | Mild Acid Catalyst, Reducing Agent (e.g., NaBH(OAc)₃) | N-Substituted Chroman-8-ylamine |

| Amidation | Carboxylic Acid | Chroman-8-ylamine | Coupling Agent (e.g., DCC, EDC) or Catalyst (e.g., TiCl₄) | N-Acyl Chroman-8-ylamine |

Formation of Heterocyclic Rings via the Amino Group

The amino group of Chroman-8-ylamine, in conjunction with the adjacent aromatic ring, can participate in cyclization reactions to construct new fused heterocyclic systems. Such reactions are powerful tools for generating molecular complexity. Although specific examples starting directly from Chroman-8-ylamine are not extensively documented in the provided search results, established reactions for anilines are applicable.

For example, in the Skraup synthesis , anilines react with glycerol, an oxidizing agent (often the nitrobenzene (B124822) corresponding to the aniline), and sulfuric acid to form quinolines. Applying this to Chroman-8-ylamine could potentially yield a tetracyclic system containing a fused quinoline (B57606) ring.

Another relevant transformation is the Pictet-Spengler reaction . This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization. While Chroman-8-ylamine is not a β-arylethylamine, analogous cyclizations where the aromatic amine attacks an electrophilic center are fundamental in heterocycle synthesis. For instance, reaction with a 1,3-dicarbonyl compound could lead to the formation of a fused seven-membered diazepine (B8756704) ring. The synthesis of medium-sized (8- to 11-membered) heterocycles is a known challenge but can be achieved through strategies like transition-metal-catalyzed intramolecular cyclizations. mdpi.comresearchgate.net

Functionalization of the Chroman Ring System

The benzopyran moiety of Chroman-8-ylamine is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The nature and position of existing substituents heavily influence the regiochemical outcome of these reactions.

Electrophilic Aromatic Substitution on the Benzopyran Moiety

Electrophilic aromatic substitution (EAS) allows for the introduction of various functional groups onto the benzene (B151609) ring of the chroman scaffold. allrounder.ai The reactivity and orientation of the incoming electrophile are governed by the two activating groups attached to the aromatic ring: the powerful amino group at C-8 and the alkoxy ether group that is part of the pyran ring. Both are ortho-, para-directing groups. allrounder.ailibretexts.org

The amino group at C-8 strongly activates the ortho position (C-7) and the para position (C-5). The pyran ether oxygen also activates its ortho positions (C-5 and C-7). Therefore, the C-5 and C-7 positions are highly activated and are the most likely sites for electrophilic attack.

Halogenation : Reactions with electrophilic halogen sources (e.g., Br₂, Cl₂, NBS, NCS) are expected to proceed readily. Studies on the closely related 8-aminoquinoline (B160924) system show a strong preference for substitution at the C-5 position. beilstein-journals.orgmdpi.combeilstein-journals.org This suggests that halogenation of Chroman-8-ylamine would likely yield the 5-halo-chroman-8-ylamine as the major product, potentially with some 7-halo isomer.

Nitration : Nitration using standard reagents like nitric acid in sulfuric acid is a common EAS reaction. beilstein-journals.org However, the strong activating nature of the amino group can lead to over-reaction and oxidation. allrounder.ai A common strategy to control this is to first acylate the amine, converting it into a less-activating amide group, which still directs ortho and para. allrounder.ailibretexts.org Subsequent hydrolysis removes the acyl protecting group to reveal the amine. Studies on the nitration of 8-hydroxyquinoline (B1678124) show substitution occurs at the 5- and 7-positions. pw.edu.pl

Friedel-Crafts Reactions : Direct Friedel-Crafts alkylation or acylation of arylamines like aniline (B41778) often fails because the Lewis acid catalyst (e.g., AlCl₃) complexes with the basic amino group, deactivating the ring. allrounder.ai This limitation is again overcome by converting the amine to an amide. The resulting N-acyl group is still ortho-, para-directing and allows the Friedel-Crafts reaction to proceed, followed by deprotection.

| Reaction | Reagent | Expected Major Product(s) | Notes |

| Bromination | Br₂ / Acetic Acid | 5-Bromo-chroman-8-ylamine | High reactivity; C-5 substitution is electronically and sterically favored. |

| Nitration | HNO₃ / H₂SO₄ (via amide) | 5-Nitro-chroman-8-ylamine | Amide protection prevents oxidation and controls reactivity. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ (via amide) | 5-Acyl-chroman-8-ylamine | Amide protection is necessary to prevent catalyst poisoning. |

Side-Chain Modifications and Substituent Introduction

This strategy involves the chemical modification of functional groups that have been previously introduced onto the Chroman-8-ylamine scaffold. This multi-step approach allows for the synthesis of highly complex and diverse derivatives. The principles of these modifications are based on standard functional group interconversions.

For example, a derivative synthesized via N-acylation with an unsaturated acyl chloride could undergo further reactions at the carbon-carbon double bond of the side chain, such as hydrogenation or dihydroxylation. Similarly, if a nitro group were introduced onto the aromatic ring via electrophilic substitution (as in 3.2.1), it could be subsequently reduced to a new amino group, providing a handle for further derivatization at a different position.

Another example would be the introduction of an N-alkyl side chain containing an ester moiety. This ester could then be hydrolyzed to a carboxylic acid or reacted with another amine to form a new amide, extending the molecular framework. This approach of post-functionalization is a powerful tool in combinatorial chemistry and drug discovery for creating libraries of related compounds from a common intermediate. rsc.orgmdpi.com

Oxidation and Reduction Chemistry of the Chroman Core

The chemical behavior of the chroman core in chroman-8-ylamine under oxidative and reductive conditions is a critical aspect of its derivatization potential. While specific studies exclusively detailing the oxidation and reduction of chroman-8-ylamine are limited, the reactivity can be inferred from studies on related chroman and aniline derivatives.

Oxidation:

The oxidation of the chroman scaffold can proceed at several positions, including the benzylic methylene (B1212753) group (C4) and the aromatic ring, depending on the oxidant and reaction conditions. For instance, oxidation of the C4 position can lead to the corresponding chroman-4-one. While direct oxidation of chroman-8-ylamine at this position is not widely reported, related transformations suggest its feasibility. Gold-catalyzed oxidation of propargyl aryl ethers has been shown to produce chroman-3-ones, indicating the susceptibility of the chroman ring system to oxidative cyclization and rearrangement ambeed.com.

Furthermore, the amino group at the C8 position can influence the oxidative profile of the aromatic ring. In a study on a model compound, N-methyl-2,2,7,8-tetramethyl-6-amino-chroman, oxidation with potassium ferricyanide (B76249) resulted in the formation of a dimeric product, suggesting that N-radical formation can play a role in the antioxidant activity of such compounds nih.gov. This highlights the potential for oxidative coupling reactions involving the amino group and the chroman ring.

Reduction:

The reduction of the chroman scaffold is less common than its oxidation, as the heterocyclic ring is already partially saturated. However, the synthesis of chroman-8-ylamine itself often involves a reduction step. For example, 5-hydroxy-8-nitro-2H-chromene can be reduced to 5-hydroxy-8-aminochromane using reagents like hydrazine (B178648) hydrate (B1144303) with a palladium on carbon catalyst researchgate.netwikipedia.org. This indicates that nitro-substituted chromenes can be effectively reduced to the corresponding aminochromans.

The choice of reducing agent is critical to selectively target specific functional groups without affecting the chroman core. For instance, the reduction of a carboxylic acid derivative at the C2 position of the chroman ring to an amine has been achieved using strong reducing agents like lithium aluminum hydride organic-chemistry.org.

The following table summarizes the potential oxidation and reduction reactions of the chroman-8-ylamine scaffold based on related literature.

| Reaction Type | Reagents and Conditions (Inferred) | Potential Product(s) |

| Oxidation | ||

| C4-Oxidation | Mild oxidizing agents (e.g., PCC, DMP) | Chroman-4-one derivative |

| Aromatic Oxidation/Coupling | Stronger oxidizing agents (e.g., FeCl₃, K₃[Fe(CN)₆]) | Dimeric or polymeric products |

| Reduction | ||

| Nitro Group Reduction | H₂, Pd/C; SnCl₂, HCl | Aminochroman |

| Carbonyl Group Reduction | NaBH₄, LiAlH₄ | Alcohol derivative |

Multi-Component Reactions (MCRs) Incorporating Chroman-8-ylamine

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. The primary amino group of chroman-8-ylamine makes it an ideal candidate for various MCRs, particularly those involving an amine component, such as the Ugi and Passerini reactions. While direct literature examples of MCRs with this compound are scarce, its participation can be predicted based on the well-established mechanisms of these reactions with other anilines.

Ugi Reaction:

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide wikipedia.orgorganic-chemistry.orgnumberanalytics.com. Chroman-8-ylamine can serve as the amine component in this reaction. The reaction would proceed through the initial formation of an imine between chroman-8-ylamine and an aldehyde, followed by the addition of the isocyanide and the carboxylic acid to yield a complex amide derivative. This approach offers a rapid route to libraries of diverse chroman-8-ylamine derivatives with potential biological activities.

A plausible Ugi reaction involving chroman-8-ylamine is depicted below:

A hypothetical Ugi reaction scheme where R1, R2, and R3 represent variable functional groups.

Passerini Reaction:

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide ambeed.comorganic-chemistry.orgtcichemicals.comchemistnotes.com. Although the Passerini reaction does not directly involve an amine component, chroman-8-ylamine could be incorporated into the final product through a subsequent amidation step or by using a derivative of chroman-8-ylamine that contains a carboxylic acid or carbonyl functionality.

The following table outlines potential MCRs utilizing chroman-8-ylamine.

| MCR Type | Reactants (Hypothetical) | Potential Product Scaffold |

| Ugi Reaction | Chroman-8-ylamine, Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino amide derivative of chroman |

| Passerini-type (indirect) | Carboxylic acid-functionalized chroman, Aldehyde, Isocyanide | α-Acyloxy carboxamide with chroman moiety |

The application of MCRs to the chroman-8-ylamine scaffold holds significant promise for the efficient generation of novel and structurally diverse compound libraries for drug discovery.

Cascade and Tandem Reactions Utilizing Chroman-8-ylamine as a Substrate

Cascade and tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer an elegant and efficient approach to complex molecular architectures numberanalytics.comnumberanalytics.com. The chroman-8-ylamine scaffold, with its multiple reactive sites, is a suitable substrate for designing such transformations. While specific examples starting from chroman-8-ylamine are not prevalent in the literature, plausible cascade sequences can be proposed based on known reactivity patterns of chromans and anilines.

One potential cascade reaction could involve an initial reaction on the chroman ring, which then triggers a subsequent cyclization involving the 8-amino group. For instance, a radical cascade annulation has been used to synthesize chroman derivatives nih.gov. A similar strategy could be envisioned where an initial radical addition to a modified chroman-8-ylamine derivative is followed by an intramolecular cyclization involving the amine.

Another possibility involves the in-situ generation of a reactive intermediate from chroman-8-ylamine that then participates in a cascade sequence. For example, the amino group could be converted to a diazonium salt, which could then undergo a tandem reaction involving cyclization and functionalization of the chroman ring.

A hypothetical cascade reaction is outlined below:

A conceptual cascade reaction involving an initial modification of the chroman ring followed by intramolecular cyclization with the 8-amino group.

The development of novel cascade and tandem reactions starting from chroman-8-ylamine would provide a powerful strategy for the rapid construction of complex, polycyclic molecules with potential applications in medicinal chemistry.

Chroman 8 Ylamine As a Core Scaffold in Medicinal Chemistry Research

Design Principles for Chroman-8-ylamine-Based Bioactive Molecules

The design of new drugs often begins with a lead compound, a molecule that shows some desired biological activity but may have limitations such as low potency, poor selectivity, or unfavorable pharmacokinetic properties. Medicinal chemists employ various strategies to optimize these lead compounds, and the chroman-8-ylamine scaffold provides a robust framework for such modifications.

In the context of chroman-8-ylamine, these principles can be applied to modify the chroman ring system itself or the pendant amine group. For instance, a different heterocyclic ring system could be used to replace the chroman core, potentially leading to compounds with altered receptor-binding profiles or improved pharmacokinetic properties. Similarly, the primary amine could be replaced with other functional groups that mimic its hydrogen bonding capabilities but offer different steric or electronic properties.

A knowledge-based method has been developed to identify potential bioisosteric or scaffold replacements by analyzing the vast structural data in the Protein Data Bank. scispace.com This approach identifies ligand fragments that occupy similar binding sites across different proteins, suggesting they could be interchangeable in drug design. scispace.com

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. Elucidating the pharmacophore of a series of active compounds is a crucial step in understanding their mechanism of action and in designing new, more potent molecules. mdpi.com

For chroman-8-ylamine derivatives, a pharmacophore model would define the key structural elements required for biological activity. This might include:

Hydrogen bond donors and acceptors: The amine group of chroman-8-ylamine is a key hydrogen bond donor, and the oxygen atom in the chroman ring can act as a hydrogen bond acceptor.

Aromatic/hydrophobic regions: The benzene (B151609) ring of the chroman scaffold provides a significant hydrophobic surface that can interact with nonpolar pockets in a target protein.

Three-dimensional orientation: The specific stereochemistry of the chroman ring and the relative positions of its functional groups are critical for proper binding.

Computational tools are often used to generate and validate pharmacophore models. nih.govsemanticscholar.org By aligning a set of active molecules, these programs can identify common chemical features and their spatial relationships. semanticscholar.org One study on chromone (B188151) derivatives, which share a similar core structure, successfully used a pharmacophore model with two hydrogen bond acceptors, two hydrophobic regions, and two aromatic regions to screen for potential Alzheimer's disease therapeutics. nih.gov

Structure-Activity Relationship (SAR) Studies of Chroman-8-ylamine Derivatives

Structure-activity relationship (SAR) studies are the cornerstone of medicinal chemistry, providing a systematic way to understand how chemical structure influences biological activity. nih.govresearchgate.netfrontiersin.org By making systematic modifications to a lead compound and evaluating the resulting changes in activity, researchers can build a detailed map of the chemical features required for optimal performance.

Positional scanning involves systematically introducing various substituents at different positions on the chroman-8-ylamine scaffold and assessing the impact on biological activity. This approach helps to identify "hot spots" on the molecule where modifications are well-tolerated or lead to significant improvements in potency or selectivity.

For example, a study on 6-chromanol derivatives investigated the effect of substituents at the 5-, 7-, and 8-positions on radical scavenging activity. rsc.org The results showed that electron-donating groups, such as amino and acetylamino groups, enhanced activity, while electron-withdrawing groups like chloro and nitro groups decreased it. rsc.org This suggests that for this particular activity, increasing the electron density of the chroman ring is beneficial. rsc.org

The position of the substituent also plays a crucial role. The study found that the radical scavenging reactions were more sensitive to the inductive effects of substituents at the meta-position compared to the ortho-positions. rsc.org

Table 1: Effect of Substituents on the Radical Scavenging Activity of 6-Chromanol Derivatives

| Position | Substituent | Effect on Activity |

|---|---|---|

| 5, 7, 8 | Amino, Acetylamino | Enhanced |

| 5, 7, 8 | Chloro, Nitro | Decreased |

| Meta | Various | More sensitive to inductive effects |

This table is based on findings from a study on 6-chromanol derivatives and illustrates the principles of substituent effects.

Many bioactive molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Often, only one enantiomer is responsible for the desired biological activity, while the other may be inactive or even cause unwanted side effects. Therefore, understanding the influence of stereochemistry on SAR is critical.

A study on chroman derivatives as NaV1.8 inhibitors found that the (R)-enantiomer of a particular compound was a potent inhibitor, highlighting the importance of stereochemistry for this class of molecules. nih.gov The specific three-dimensional arrangement of the (R)-enantiomer likely allows for optimal interactions with the binding site of the NaV1.8 channel. nih.gov

Computational Chemistry in the Design and Analysis of Chroman-8-ylamine Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery, enabling researchers to model and predict the properties of molecules, saving time and resources in the laboratory. researchgate.netmdpi.comscirp.orgbirmingham.ac.ukglobal-sci.com

For chroman-8-ylamine derivatives, computational methods can be used in several ways:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. researchgate.net By docking a series of chroman-8-ylamine derivatives into the active site of a receptor, researchers can gain insights into the key interactions that drive binding and use this information to design new compounds with improved affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov By developing a QSAR model for a set of chroman-8-ylamine derivatives, it is possible to predict the activity of new, unsynthesized compounds. A study on chromone derivatives used a 3D-QSAR model to develop a pharmacophore for acetylcholinesterase inhibitors. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how a molecule and its target interact over time. nih.gov This can reveal important information about the stability of the binding complex and the role of specific amino acid residues in the binding site. For two hit molecules from a virtual screen of chromone derivatives, MD simulations showed stable interactions with the target enzyme. nih.gov

The integration of computational and experimental approaches is a powerful strategy for accelerating the drug discovery process. researchgate.net Computational methods can help to prioritize which compounds to synthesize and test, while experimental data provides the necessary validation for the computational models. nih.gov

Application as Precursors for Modulators of Specific Biological Targets (Pre-clinical Focus)

The chroman-8-ylamine structure is a valuable starting point, or precursor, for the synthesis of a wide range of molecules designed to interact with specific biological targets. The amine handle allows for the attachment of various side chains and pharmacophores, enabling the exploration of structure-activity relationships to achieve desired therapeutic effects.

The chroman scaffold is a core component of numerous enzyme inhibitors investigated in pre-clinical studies.

Pteridine (B1203161) Reductase 1 (PTR1) Inhibitors: PTR1 is a crucial enzyme for trypanosomatid parasites, making it an attractive drug target. srce.hrresearchgate.net Flavonoids and related chroman-4-one derivatives have been identified as potent inhibitors of PTR1 from Trypanosoma brucei and Leishmania major. srce.hr The chroman-4-one core provides a rigid framework that positions substituents to effectively block the enzyme's active site. The synthesis of these inhibitors often involves the cyclization of phenolic precursors, highlighting how a functionalized chroman ring system, derivable from precursors like chroman-8-ylamine, is key to this activity. nih.govacs.org

Akt Inhibitors: The serine/threonine kinase Akt (Protein Kinase B) is a central node in cell signaling pathways that regulate cell survival, proliferation, and growth, and its dysregulation is common in many cancers. nih.gov Consequently, Akt is a major target for cancer drug discovery. researchgate.netnih.gov Compounds incorporating a chroman or spirochromane scaffold have been developed as Akt inhibitors. researchgate.netnih.gov For example, a novel small molecule, 3-(4-isopropyl)benzylidene-8-ethoxy,6-methyl, chroman-4-one (SBL-060), was identified as a dual inhibitor of the estrogen receptor and Akt kinase, showing efficacy against acute myeloid leukemia cells. While many potent Akt inhibitors possess complex heterocyclic systems, the chroman moiety serves as a viable starting point for building these elaborate structures. acs.orgmdpi.com

| Target Enzyme | Chroman-Based Inhibitor Class | Representative IC₅₀ Values |

| Pteridine Reductase 1 (PTR1) | Chroman-4-one derivatives | Varies by compound and species |

| Akt (Protein Kinase B) | Spirochromane and other derivatives | 10h (pan-AKT): 24.3 nM (AKT1) mdpi.com |

| Sirtuin 2 (SIRT2) | 6,8-dibromo-2-pentylchroman-4-one | 1.5 µM nih.govacs.org |

| Acetylcholinesterase (AChE) | 3l (benzylidenechroman-4-one derivative) | 1.18 µM nih.gov |

This table presents examples of inhibitory activities for various enzymes by compounds containing a chroman scaffold. IC₅₀ is the half-maximal inhibitory concentration.

A receptor modulator is a substance that binds to a receptor and regulates its activity, acting as an agonist, antagonist, or other type of modulator. The chroman-8-ylamine scaffold is an excellent precursor for developing ligands that target various receptors, particularly those in the central nervous system.

Serotonin (B10506) (5-HT) Receptor Ligands: The serotonin system is a major target for drugs treating psychiatric disorders like anxiety and depression. The 5-HT₁A receptor subtype is particularly well-studied in this context. nih.gov Derivatives of the chroman scaffold have been shown to be potent and selective ligands for 5-HT₁A receptors. A key example is 5-methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC) , which acts as a nanomolar-range agonist at 5-HT₁A sites and is highly selective over other serotonin and dopamine (B1211576) receptors. ontosight.ainih.gov This high selectivity suggests that the oxygen atom in the chroman ring contributes to a specific electronic environment that is favorable for 5-HT₁A receptor recognition. nih.gov The development of such compounds, starting from a chroman core, demonstrates the utility of this scaffold in designing targeted neuropharmacological agents. researchgate.net

| Receptor Target | Chroman-Based Ligand Example | Reported Affinity (Ki) / Activity |

| 5-HT₁A Receptor | 5-Methoxy-3-(di-n-propylamino)chroman | High affinity (nM range), agonist nih.gov |

| 5-HT₂A Receptor | 8-acetyl-7-(...)-4-methyl-2H-chromen-2-one (11) | 90 nM (antagonist) researchgate.net |

| Dopamine D2 Receptor | LCAP derivatives | Promising dual 5-HT₁A/D₂ ligands mdpi.com |

This table provides examples of chroman-based compounds and their reported activities at specific receptor targets. Ki is the inhibition constant, indicating binding affinity.

Advanced Spectroscopic and Computational Characterization of Novel Chroman 8 Ylamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of chroman-8-ylamine derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework. mdpi.com

In ¹H NMR spectra of chroman derivatives, the chemical shifts and coupling constants of the protons on the dihydropyran ring are particularly informative for determining the ring's conformation. For instance, the coupling constants between protons on adjacent carbons can help establish their relative stereochemistry (cis or trans). The aromatic protons of the chroman ring typically appear in the range of 6.5-8.0 ppm, with their specific shifts influenced by the position and nature of substituents. The protons of the amine group can be observed as a broad singlet, and its chemical shift can be dependent on the solvent and concentration.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. mdpi.com The chemical shifts of the carbon atoms in the chroman ring are characteristic. For example, the carbon bearing the oxygen atom (C4a) and the carbon at the junction of the two rings (C8a) have distinct chemical shifts. The use of two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) is crucial for assigning all proton and carbon signals unequivocally, especially in complex derivatives. ceon.rsresearchgate.netmdpi.com These techniques reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively, allowing for a complete and accurate structural assignment. ceon.rsresearchgate.netmdpi.com

Mass Spectrometry (MS) in Derivative Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of chroman-8-ylamine derivatives. dntb.gov.ua Upon ionization in the mass spectrometer, the molecule forms a molecular ion (M+), the mass-to-charge ratio (m/z) of which provides the molecular weight of the compound. chemguide.co.uk

The fragmentation pattern of the molecular ion provides valuable structural information. chemguide.co.uklibretexts.orgslideshare.net The fragmentation of chroman derivatives often involves the cleavage of bonds within the dihydropyran ring and the loss of small neutral molecules or radicals. libretexts.orgyoutube.com For instance, cleavage of the bond adjacent to the oxygen atom is a common fragmentation pathway. The presence of the amine group also influences the fragmentation, often leading to the formation of nitrogen-containing fragments. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments with high precision, which in turn enables the calculation of the elemental formula. ceon.rs

X-ray Crystallography of Chroman-8-ylamine-Containing Compounds

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline chroman-8-ylamine derivatives. anton-paar.comnumberanalytics.com This technique allows for the precise determination of bond lengths, bond angles, and torsion angles within the molecule, revealing its exact conformation in the solid state. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic structure of chroman-8-ylamine derivatives. dntb.gov.ua

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule. uobabylon.edu.iqlibretexts.org In the IR spectrum of a chroman-8-ylamine derivative, characteristic absorption bands can be observed for the N-H stretching vibrations of the amine group (typically in the region of 3300-3500 cm⁻¹), C-H stretching vibrations of the aromatic and aliphatic parts of the molecule, and C-O stretching vibrations of the ether linkage in the chroman ring. nih.gov The precise positions of these bands can be influenced by the molecular environment and any hydrogen bonding.

Chiroptical Spectroscopy for Enantiomeric Characterization (if applicable to derivatives)

For chiral derivatives of chroman-8-ylamine, chiroptical spectroscopy techniques such as circular dichroism (CD) are essential for characterizing their enantiomeric properties. mdpi.comrsc.org CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.

The resulting CD spectrum is unique for each enantiomer and can be used to determine the absolute configuration of a chiral center by comparing the experimental spectrum with that predicted by theoretical calculations. mdpi.comvanderbilt.edu The sign and intensity of the Cotton effects in the CD spectrum are directly related to the stereochemistry of the molecule. mdpi.com This technique is particularly valuable for studying chiral chroman derivatives in solution and can provide insights into their conformational preferences. mdpi.commdpi.com

Advanced Computational Techniques for Conformational Analysis and Electronic Properties

Advanced computational techniques, particularly those based on Density Functional Theory (DFT), have become powerful tools for investigating the conformational landscape and electronic properties of chroman-8-ylamine derivatives. researchgate.netkeralauniversity.ac.in

Conformational analysis using computational methods can predict the relative energies of different conformers and identify the most stable structures. This is particularly important for the flexible dihydropyran ring of the chroman moiety. pnas.org These calculations can also predict various spectroscopic properties, such as NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the proposed structures. researchgate.netresearchgate.net Furthermore, computational methods can be used to calculate electronic properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and dipole moments, which provide insights into the reactivity and intermolecular interactions of the molecules. researchgate.netbath.ac.uk

Mechanistic Organic Chemistry Studies Involving Chroman 8 Ylamine

Elucidation of Reaction Pathways and Intermediates

The synthesis and reactions of the chroman-8-ylamine scaffold involve several well-elucidated pathways and the formation of specific intermediates. A common route to substituted chroman-8-amines begins with precursors like 2-nitro-5-fluorophenol. nih.govsci-hub.se The synthesis proceeds through a series of key transformations, including etherification, thermal rearrangement, reduction, and functional group manipulations. nih.govsci-hub.se

A representative synthetic pathway to 5-alkoxychroman-8-amines highlights these transformations. nih.govsci-hub.se The process is initiated by the reaction of a substituted phenol (B47542) with propargyl bromide to form a propargyl ether. This intermediate then undergoes a Claisen thermal rearrangement to yield a 2H-chromene structure. nih.gov Subsequent steps involve the reduction of a nitro group, typically using reagents like tin(II) chloride (SnCl₂) or hydrazine (B178648) (H₂NNH₂) with a palladium on carbon (Pd/C) catalyst, to produce the crucial 8-amino group. nih.govsci-hub.se In many synthetic sequences, this amino group is protected, for instance as a tert-butoxycarbonyl (Boc) derivative, to allow for selective reactions on other parts of the molecule before its final deprotection. nih.govsci-hub.se

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose | Ref |

| 1 | 2-nitro-5-fluorophenol | Propargyl bromide, K₂CO₃/DMF | 1-fluoro-2-nitro-4-(prop-2-yn-1-yloxy)benzene | Etherification | nih.gov |

| 2 | Propargyl ether from step 1 | Sodium 4-methoxyphenylethoxylate, NaH/DMF | 1-(4-methoxybenzyloxy)-4-(prop-2-yn-1-yloxy)-2-nitrobenzene | Side chain introduction | nih.gov |

| 3 | Product from step 2 | N,N-diethyl aniline (B41778), 180–200 °C | 5-(4-methoxybenzyloxy)-8-nitro-2H-chromene | Claisen Rearrangement / Cyclization | nih.gov |

| 4 | 5-hydroxy-8-nitro-2H-chromene | H₂NNH₂/H₂O, Pd/C, EtOH | 5-hydroxy-8-aminochromane | Reduction of nitro group and double bond | nih.govsci-hub.se |

| 5 | 5-hydroxy-8-aminochromane | (Boc)₂O, TEA/CH₂Cl₂ | N-Boc-5-hydroxy-8-amino-chromane | Amine protection | nih.govsci-hub.se |

| 6 | N-Boc protected chromane (B1220400) | Various alkylating/acylating agents | N-Boc-5-alkoxy/acyloxy-8-amino-chromane | Functionalization | nih.govsci-hub.se |

| 7 | Product from step 6 | Trifluoroacetic acid (TFA), CH₂Cl₂ | 5-alkoxy/acyloxy-chroman-8-ylamine | Deprotection | nih.govsci-hub.se |

Other mechanistic pathways involving the broader chroman structure include palladium-catalyzed three-component reactions. These can proceed through a [4+2] inverse demand cycloaddition between an o-quinone methide intermediate and an enol ether to form the chroman core. youtube.commit.edu The selectivity between different products, such as chroman ketals and spiroketals, is governed by the rate of formation of the o-quinone methide and the subsequent isomerization of the enol ether intermediate. youtube.commit.edu

Furthermore, reactions of chromonylidene derivatives with amines can proceed via a nucleophilic attack at the C-2 position of the γ-pyrone ring, followed by the generation of a hydroxyl group intermediate. This intermediate can then attack a nearby cyano group, leading to an α-iminopyrone intermediate which, through a Dimroth rearrangement, transforms into the final pyridinone product.

Kinetic Studies of Reactions with Chroman-8-ylamine Hydrochloride

Detailed kinetic studies, including the determination of reaction rate constants, activation energies, and reaction orders specifically for this compound, are not extensively reported in publicly available scientific literature.

While kinetic analyses are crucial for understanding reaction mechanisms, such studies have been more broadly applied to related, but distinct, chemical systems. For instance, kinetic investigations have been performed on the reactions of various amines in different contexts, such as their atmospheric degradation or their modification of proteins. researchgate.netnih.gov These studies often employ techniques like laser flash photolysis, flow chemistry, or spectroscopic monitoring to determine rate laws and thermodynamic parameters. mit.edu

Kinetic studies on the oxidation of other amine hydrochlorides, such as levamisole (B84282) hydrochloride, have been conducted to elucidate reaction mechanisms. nih.gov These analyses typically involve monitoring the reaction rate's dependence on the concentrations of the oxidant, substrate, and catalyst, as well as the influence of factors like pH and temperature. nih.gov The data from such studies allow for the postulation of a rate law and a plausible reaction mechanism, often involving the formation of an intermediate complex. nih.gov

Similarly, kinetic analysis of the aminocarbonylation of aryl halides has been performed using automated flow systems, which allow for rapid screening of conditions and determination of activation energies. mit.edu However, direct quantitative kinetic data for reactions involving this compound remains a gap in the current literature based on performed searches.

Stereochemical Course of Reactions Mediated by or Involving Chroman-8-ylamine

The stereochemistry of reactions that form the chroman scaffold is a subject of detailed study, with methods developed to achieve high levels of stereocontrol. Organocatalytic domino reactions are a powerful tool for the stereoselective synthesis of functionalized chromane derivatives.

One such method involves a domino Michael/hemiacetalization reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols. researchgate.net This reaction, catalyzed by modularly designed organocatalysts (MDOs) assembled from cinchona alkaloid derivatives and amino acids, can produce chromane precursors with excellent diastereoselectivity and enantioselectivity. researchgate.net Subsequent oxidation or dehydroxylation can convert these intermediates into functionalized chroman-2-ones and chromanes, respectively. researchgate.net The stereochemical outcome is highly dependent on the choice of the catalyst components.

| Catalyst System (Stereocontrolling Module + Reaction-Center Module) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Ref |

| Quinidine thiourea (B124793) + L-proline | 96:4 | 99% | |

| Quinine thiourea + L-proline | 91:9 | 98% | |

| Cinchonidine thiourea + L-proline | 97:3 | 97% |

The stereochemical course of a reaction refers to the specific stereoisomeric outcome. In reactions where a chiral center is modified, the configuration can be retained, inverted, or racemized depending on the mechanism. For instance, Sₙ2 reactions typically proceed with an inversion of configuration, while Sₙ1 reactions, which go through an achiral carbocation intermediate, often lead to a racemic mixture.

In the context of transition metal-catalyzed reactions, the stereochemical outcome of steps like transmetalation is critical. For example, in palladium-catalyzed Suzuki reactions, the transmetalation of primary alkylboron nucleophiles occurs with retention of stereochemistry. This stereospecificity is a key factor in controlling the absolute configuration of the final product in cross-coupling reactions, which are commonly used to functionalize aromatic amines like chroman-8-ylamine.

Furthermore, chiral chroman amines themselves can be used as building blocks in stereoselective synthesis. For example, (R)-chroman-4-ylamine has been used in coupling reactions to produce diastereomeric products that can then be separated chromatographically, demonstrating the transfer of chirality from the starting material to the product.

Future Directions and Emerging Research Avenues in Chroman 8 Ylamine Chemistry

Exploration of Novel Synthetic Applications for Chroman-8-ylamine Hydrochloride

The development of new and efficient synthetic routes to functionalized chroman derivatives is a cornerstone of advancing their application. nih.govacs.org Current research focuses on innovative catalytic methods to achieve high stereoselectivity and yield.

One promising approach involves the use of modularly designed organocatalysts. For instance, a highly enantio- and diastereoselective method for synthesizing functionalized chromanes has been developed using an organocatalytic domino Michael/hemiacetalization reaction. nih.govrsc.org This method, which utilizes organocatalysts self-assembled from cinchona alkaloid derivatives and amino acids, has demonstrated the ability to produce chromane (B1220400) derivatives in good to high yields (up to 97%) and with excellent stereoselectivities. nih.govrsc.org

Another novel strategy employs triphenylphosphine (B44618) as a catalyst in a domino reaction to create highly functionalized chroman derivatives. acs.org This reaction is noteworthy for being the first to demonstrate the cyclization of the γ-CH3 of an allenoate to form the chroman ring system. acs.org Additionally, cascade radical cyclization reactions under metal-free conditions are being explored for the synthesis of chroman-4-one derivatives. researchgate.net These methods offer a practical and efficient means to construct complex and diverse molecules from simple starting materials. acs.org

The table below summarizes some of the novel synthetic methods being explored for chroman derivatives.

| Synthetic Method | Catalyst/Reagent | Key Features | Reference |

| Domino Michael/Hemiacetalization | Modularly Designed Organocatalysts | High yield and stereoselectivity | nih.govrsc.org |

| Domino Reaction | Triphenylphosphine | Novel cyclization of allenoate | acs.org |

| Cascade Radical Cyclization | nBu4NBr and K2S2O8 (metal-free) | Forms chroman-4-one derivatives | researchgate.net |

| Photocatalysis | TiO2 doped with Ag | Green and efficient, uses visible light | tandfonline.com |

Potential in Material Science and Polymer Chemistry as a Functional Monomer

The unique chemical structure of this compound suggests its potential as a functional monomer in the development of advanced materials. chemimpex.comchemimpex.com The chroman moiety can impart specific properties such as thermal stability and optical activity, while the amine group provides a reactive site for polymerization.

Researchers are investigating the use of chroman derivatives in creating new polymers and coatings with enhanced durability and functionality. chemimpex.comchemimpex.com For example, 6-Methyl-Chroman-4-ylamine Hydrochloride is being explored for its applications in developing advanced materials that require specific chemical properties for improved performance. chemimpex.com The stable and soluble nature of such compounds makes them ideal candidates for formulation into various material systems. chemimpex.com

The potential applications of chroman-based monomers in material science are summarized in the following table.

| Potential Application | Key Properties Conferred by Chroman Moiety | Reference |

| Advanced Polymers | Thermal stability, specific chemical properties | chemimpex.com |

| Functional Coatings | Enhanced durability and performance | chemimpex.comchemimpex.com |

| Optical Materials | Optical activity | ontosight.ai |

Unexplored Biological Targets for Chroman-8-ylamine Derivatives

The chroman scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic molecules with a wide array of biological activities. nih.govresearchgate.net While research has focused on certain targets, many potential biological interactions of chroman-8-ylamine derivatives remain unexplored.

The structural diversity of chroman derivatives allows for interaction with a variety of cellular targets. rjptonline.org For instance, different derivatives have shown potential as anticancer, anticonvulsant, anti-inflammatory, and antimicrobial agents. nih.govrjptonline.org The introduction of different functional groups onto the chroman backbone can significantly alter the biological activity, opening up new avenues for drug discovery. nih.gov

Recent studies have highlighted the potential of chroman-based compounds to target enzymes like pteridine (B1203161) reductase 1 (PTR1), which is crucial for certain parasites. mdpi.com Chroman-4-one derivatives have been shown to inhibit PTR1 and exhibit anti-parasitic activity against Trypanosoma brucei and Leishmania infantum. mdpi.com Additionally, chroman-Schiff base derivatives have been investigated as potential anti-tubercular agents by targeting the InhA enzyme in Mycobacterium tuberculosis. nih.gov

The table below outlines some of the less-explored biological targets for chroman derivatives.

| Biological Target | Potential Therapeutic Area | Key Findings | Reference |

| Pteridine Reductase 1 (PTR1) | Anti-parasitic (Trypanosomiasis, Leishmaniasis) | Chroman-4-one derivatives show inhibitory activity. | mdpi.com |

| InhA Enzyme | Anti-tubercular | Chroman-Schiff base derivatives exhibit binding affinity. | nih.gov |

| Carbonic Anhydrase | Various (e.g., glaucoma, epilepsy) | Chromen-based Schiff bases show inhibitory potential. | bohrium.com |

| Monoamine Oxidase (MAO) | Neurological Disorders | Chromen-2-one based piperidine (B6355638) derivatives are being investigated. | nih.gov |

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

In the context of chroman chemistry, AI and ML can be applied in several key areas:

Predicting Biological Activity: Machine learning models can be trained on existing data of chroman derivatives and their biological activities to predict the potential of new, unsynthesized compounds. nih.gov This allows researchers to prioritize the synthesis of the most promising candidates.

Designing Novel Structures: Generative AI models can design novel chroman derivatives with desired properties. By learning the underlying chemical rules from a dataset of known molecules, these models can propose new structures that are likely to be active against a specific biological target.

Optimizing Synthetic Routes: AI can be used to analyze and predict the outcomes of chemical reactions, helping to identify the most efficient and sustainable synthetic pathways for producing chroman-8-ylamine and its derivatives.

The integration of AI and ML with traditional chemical research creates a powerful synergy. For example, in a recent study, computational approaches, including 2D-QSAR studies and molecular docking, were used to design and evaluate piperidine-based 2H-chromen-2-one derivatives as potential inhibitors for enzymes related to Alzheimer's disease. nih.gov This demonstrates how computational tools can guide the synthesis and testing of new therapeutic agents.

Sustainable Synthesis of Chroman-8-ylamine and its Derivatives

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including chromans. chemijournal.comfrontiersin.org The goal is to develop environmentally friendly processes that minimize waste, reduce the use of hazardous substances, and are energy efficient. chemijournal.com

Several green approaches are being applied to the synthesis of chroman derivatives:

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of heterocyclic compounds. researchgate.netrasayanjournal.co.in This technique is being used to produce various chromene and triazole derivatives. rasayanjournal.co.innih.gov

Use of Green Catalysts and Solvents: Researchers are exploring the use of non-toxic and recyclable catalysts, such as magnetite nanoparticle-cored polyamine dendrimers, for the synthesis of chromene derivatives. tandfonline.comresearchgate.net Water is also being investigated as a green solvent alternative to traditional organic solvents. tandfonline.com

Solvent-Free Reactions: Grinding techniques and other solvent-free methods are being developed to synthesize compounds like chalcones and pyrazoles, reducing the environmental impact of chemical synthesis. chemijournal.com

A recent study reported a green and efficient method for synthesizing chromene derivatives using a TiO2-doped Ag photocatalyst under visible light at room temperature. tandfonline.com This approach highlights the potential of photocatalysis as a sustainable synthetic tool. Furthermore, the use of magnetite-supported dendrimers as a recyclable catalyst for chromene synthesis demonstrates a commitment to developing industrial processes that are both efficient and environmentally responsible. researchgate.net

The table below highlights some of the green chemistry approaches being applied to the synthesis of chroman and related heterocyclic compounds.

| Green Chemistry Approach | Example Application | Key Advantages | Reference |

| Microwave-Assisted Synthesis | Synthesis of pyrimidine (B1678525) and triazole derivatives | Reduced reaction time, improved yields | researchgate.netrasayanjournal.co.innih.gov |

| Green Catalysts | Magnetite supported dendrimer for chromene synthesis | Recyclable, efficient in greener solvents | researchgate.net |

| Photocatalysis | Synthesis of chromene derivatives with TiO2-Ag | Uses visible light, eco-friendly solvent | tandfonline.com |

| Solvent-Free Reactions | Grinding method for chalcone (B49325) synthesis | Economical, mild, environmentally benign | chemijournal.com |

Q & A

Q. How can researchers address potential biases or confounding factors in studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.